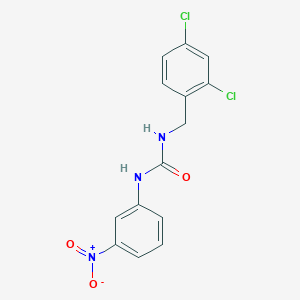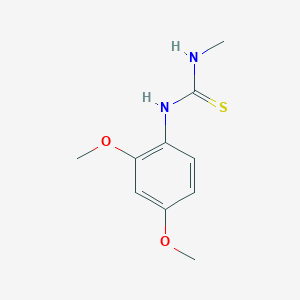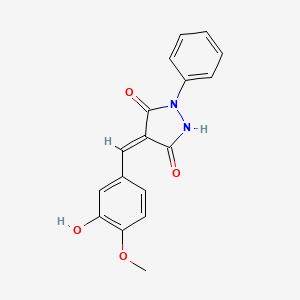
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, also known as DPA-714, is a ligand that binds to the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. TSPO is involved in several physiological processes, including steroidogenesis, apoptosis, and mitochondrial function. DPA-714 has been extensively studied in scientific research for its potential applications in various fields, including neurology, oncology, and inflammation.
Mecanismo De Acción
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide binds to TSPO in the outer mitochondrial membrane of cells. TSPO is involved in several physiological processes, including steroidogenesis, apoptosis, and mitochondrial function. The binding of 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide to TSPO modulates these processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to have several biochemical and physiological effects, including modulating immune responses, inducing apoptosis in cancer cells, and reducing inflammation. 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has several advantages for lab experiments, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its use as a radiotracer in PET imaging. However, 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use in experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, including:
1. Further investigation of its potential use in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
2. Exploration of its potential as a therapeutic agent for cancer, particularly in combination with other treatments.
3. Investigation of its use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4. Development of new synthesis methods for 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide that are more efficient and cost-effective.
5. Exploration of its potential use in other physiological processes, such as steroidogenesis and mitochondrial function.
6. Investigation of its potential as a biomarker for other diseases and conditions.
In conclusion, 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a ligand that binds to TSPO and has been extensively studied in scientific research for its potential applications in various fields, including neurology, oncology, and inflammation. Its mechanism of action involves modulating several physiological processes, leading to various biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide, including further investigation of its potential use in various diseases and conditions, and the development of new synthesis methods.
Métodos De Síntesis
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide can be synthesized using a multi-step approach, starting from 2,5-dimethylphenol. The synthesis involves several chemical reactions, including nitration, reduction, and acylation, which result in the formation of the final product. The synthesis method has been optimized to achieve high yields and purity of 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been extensively studied in scientific research for its potential applications in various fields. In neurology, 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to bind to TSPO in microglia, which are immune cells in the brain that play a role in neuroinflammation. 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been used as a marker for neuroinflammation in several studies, including those investigating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
In oncology, 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been studied for its potential use in cancer imaging and therapy. TSPO is overexpressed in several types of cancer, including breast, lung, and prostate cancer. 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been used as a radiotracer in positron emission tomography (PET) imaging to visualize TSPO expression in tumors. 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has also been investigated as a potential therapeutic agent for cancer, as it has been shown to induce apoptosis in cancer cells.
In inflammation, 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. TSPO is involved in the regulation of immune responses, and 2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been shown to modulate the activity of immune cells and reduce inflammation in several animal models.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-3-4-9(2)11(5-8)21-7-12(18)16-10-6-15-14(20)17-13(10)19/h3-6H,7H2,1-2H3,(H,16,18)(H2,15,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPKBYMSBBRATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)

![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)
![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)



![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)